![molecular formula C14H14N4O3 B5682559 8-(4-methoxyphenyl)-1,9-dimethyl-3,9-dihydro-1H-purine-2,6-dione CAS No. 61080-30-6](/img/structure/B5682559.png)
8-(4-methoxyphenyl)-1,9-dimethyl-3,9-dihydro-1H-purine-2,6-dione
Overview
Description
The compound “8-(4-methoxyphenyl)-1,9-dimethyl-3,9-dihydro-1H-purine-2,6-dione” is a purine derivative. Purines are biologically significant molecules found in many organisms. They are part of DNA, RNA, and ATP (adenosine triphosphate), which is the main energy source for cells .
Molecular Structure Analysis
The molecular structure of this compound would likely include a purine core (a two-ring structure composed of one six-membered ring fused to a five-membered ring) with various functional groups attached, including a 4-methoxyphenyl group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, purine derivatives generally undergo reactions typical of their functional groups. For example, the methoxy group might undergo demethylation under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a methoxy group might increase its solubility in certain solvents .Scientific Research Applications
8−(4−methoxyphenyl)−1,9−dimethyl−3H−purine−2,6−dione8-(4-methoxyphenyl)-1,9-dimethyl-3H-purine-2,6-dione8−(4−methoxyphenyl)−1,9−dimethyl−3H−purine−2,6−dione
and8−(4−methoxyphenyl)−1,9−dimethyl−3,9−dihydro−1H−purine−2,6−dione8-(4-methoxyphenyl)-1,9-dimethyl-3,9-dihydro-1H-purine-2,6-dione8−(4−methoxyphenyl)−1,9−dimethyl−3,9−dihydro−1H−purine−2,6−dione
. Each application is detailed in its own section for clarity.Catalysis in Organic Synthesis
The compound has potential applications in catalysis for organic synthesis. Its structure suggests it could be used in the Michael addition of N-heterocycles to chalcones, a key step in the synthesis of various bioactive compounds. This type of catalysis is crucial for developing sustainable synthetic protocols that are more environmentally friendly .
Development of Bioactive Molecules
Due to the presence of a purine backbone, “BAS 00444334” could play a role in the development of new bioactive molecules. Purine derivatives are often found in drugs and have a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects .
Pharmacological Research
The structural features of “Oprea1_404821” make it a candidate for pharmacological research, particularly in the design of new therapeutic agents. Its methoxyphenyl group could potentially interact with various biological targets, leading to the discovery of novel medications .
Material Science Applications
The compound’s molecular structure indicates potential applications in material science, especially in the creation of novel organic materials with specific electronic or photonic properties. These materials could be used in the development of new sensors or transistors .
Environmental Impact Studies
Research into the environmental impact of “BAS 00444334” is essential, particularly concerning its biodegradability and potential toxicity to aquatic life. Understanding these aspects is crucial for assessing the compound’s safety profile and environmental footprint .
Analgesic Properties Exploration
There is a possibility that “8-(4-methoxyphenyl)-1,9-dimethyl-3H-purine-2,6-dione” could exhibit analgesic properties. Studies on similar structures have shown that certain purine derivatives can act as pain relievers, which warrants further investigation into this compound’s analgesic potential .
Antibacterial and Antifungal Applications
The chemical structure of “8-(4-methoxyphenyl)-1,9-dimethyl-3,9-dihydro-1H-purine-2,6-dione” suggests it could be synthesized into compounds with antibacterial and antifungal properties. This application is particularly relevant in the search for new treatments against resistant strains of bacteria and fungi .
Advanced Drug Delivery Systems
Lastly, the compound’s molecular framework could be utilized in the development of advanced drug delivery systems. Its ability to bind with other molecules may be exploited to create targeted delivery mechanisms, enhancing the efficacy and reducing the side effects of various drugs .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-(4-methoxyphenyl)-1,9-dimethyl-3H-purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-17-11(8-4-6-9(21-3)7-5-8)15-10-12(17)16-14(20)18(2)13(10)19/h4-7H,1-3H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJYKSNZNLMGIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2)C)N=C1C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353486 | |
Record name | BAS 00444334 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-methoxyphenyl)-1,9-dimethyl-3,9-dihydro-1H-purine-2,6-dione | |
CAS RN |
61080-30-6 | |
Record name | BAS 00444334 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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